N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVVYWTZFMBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by bromination to introduce the bromine atom at the 6-position.
N-Benzylation: The final step involves the N-benzylation of the quinazolinone derivative using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones, while the carbonyl group can be reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Scientific Research Applications
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, potentially inhibiting their activity. The bromine and sulfur atoms may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related butanamides and quinazolinone derivatives, emphasizing molecular features, biological activity, and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
Key Findings
Structural Complexity and Bioactivity: The target compound’s bromo and sulfanylidene groups differentiate it from simpler analogs like (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide, which lacks the heterocyclic core and thione moiety. These groups may enhance binding to cysteine-rich enzymatic targets (e.g., kinases or proteases) via covalent or non-covalent interactions .
Physicochemical Properties: The bromine atom increases molecular weight and lipophilicity (clogP ≈ 3.2 estimated), which may improve membrane permeability but reduce aqueous solubility compared to non-halogenated analogs. The sulfanylidene group introduces hydrogen-bonding capacity, contrasting with the hydroxy group in Semagacestat, which may affect solubility and metabolic clearance .
Synthetic and Storage Challenges: The target compound’s bromo and thione groups likely necessitate refrigeration (similar to UN 3259 compounds ), whereas simpler quinazolinones (e.g., 6-bromo-2-thioxo-1,2-dihydroquinazolin-4(3H)-one) are stable at ambient conditions.
Biological Activity
N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a compound belonging to the quinazolinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H18BrN3O2S with a molecular weight of 480.4 g/mol. The compound features a quinazolinone core that is modified with a bromo group and a thioamide functional group, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrN3O2S |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
The mechanism of action for this compound likely involves the interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to exhibit activity against various biological targets, including kinases involved in cancer progression. The presence of the bromo and thioamide groups may enhance binding affinity and specificity to these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, related compounds have demonstrated significant activity against various cancer cell lines:
-
Cell Lines Tested :
- HT29 (colon cancer)
- DU145 (prostate cancer)
-
Methodology :
- The MTT assay was employed to evaluate cell viability and cytotoxicity.
- Findings :
Case Studies
Several studies have investigated the biological activities of compounds within the same family as this compound:
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of related quinazolinone derivatives using various human tumor cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxic effects. For example:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative A | MCF7 | 7.17 |
| N-benzyl derivative B | A549 | 5.93 |
| N-benzyl derivative C | DU145 | 10.45 |
Study 2: Mechanistic Insights
Another study performed molecular docking simulations to assess the binding affinity of similar compounds to EGFR tyrosine kinase. Results indicated that structural modifications could enhance interaction with active sites, suggesting a pathway for drug design.
Q & A
Q. What are the key synthetic strategies for preparing N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide?
The synthesis typically involves multi-step reactions, including:
- Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with thiourea or its analogs under reflux conditions in ethanol or DMSO to introduce the 2-sulfanylidene group .
- Bromination : Electrophilic substitution at the 6-position using brominating agents like N-bromosuccinimide (NBS) in chlorinated solvents .
- Butanamide Side-Chain Attachment : Amide coupling via activation of the carboxylic acid group (e.g., using HATU or EDC) with benzylamine derivatives .
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity, monitored by TLC and NMR .
Q. How is the compound characterized structurally?
- Spectroscopic Techniques :
- NMR : H and C NMR confirm the quinazolinone core (δ 160-170 ppm for C=O/S=C), bromine substituent (δ 7.5-8.5 ppm for aromatic protons), and butanamide chain (δ 2.5-3.5 ppm for CH groups) .
- IR : Peaks at ~1650 cm (C=O), ~1250 cm (C=S), and ~3300 cm (N-H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHBrNOS) .
Q. What functional groups influence its reactivity?
- 2-Sulfanylidene Group : Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution .
- 4-Oxo Quinazolinone : Participates in hydrogen bonding and acts as a Michael acceptor in biological systems .
- Bromo Substituent : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
Advanced Research Questions
Q. How can conflicting spectroscopic data during synthesis be resolved?
- Case Study : Discrepancies in H NMR integration ratios may arise from rotamers in the butanamide chain. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm assignments .
- Cross-Validation : Compare experimental IR and MS data with computational simulations (e.g., DFT for vibrational modes) .
Q. What strategies optimize reaction yields for the brominated intermediate?
- Solvent Effects : Higher yields (70% vs. 37%) are observed in ethanol compared to DMF due to reduced side reactions .
- Catalyst Screening : Pd(PPh) improves regioselectivity in bromination vs. chlorination .
- Temperature Control : Maintaining 0–5°C during bromination minimizes over-oxidation .
Q. How does the sulfanylidene group impact biological activity?
- Mechanistic Insight : The thione group chelates metal ions in enzyme active sites (e.g., kinases), as shown in analogs with IC values <1 μM .
- Oxidation Studies : Sulfone derivatives exhibit reduced potency, suggesting the thione’s redox activity is critical for target engagement .
Data Contradiction Analysis
Q. Why do similar synthetic routes report variable yields (37–70%)?
- Key Factors :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) slow cyclization, reducing yields .
- Purification Methods : Flash chromatography (45% recovery) vs. recrystallization (60%) impacts reported yields .
- Mitigation : Use kinetic studies (HPLC monitoring) to identify rate-limiting steps .
Methodological Tables
Q. Table 1. Reaction Optimization for Bromination
| Condition | Yield (%) | Selectivity (Br vs. Cl) | Reference |
|---|---|---|---|
| NBS in DCM, 0°C | 70 | 9:1 | |
| NBS in DMF, RT | 37 | 3:1 | |
| NBS with Pd catalyst | 85 | 12:1 |
Q. Table 2. Characterization Data Comparison
| Technique | Key Peaks/Signals | Functional Group Confirmed | Reference |
|---|---|---|---|
| H NMR | δ 8.2 (s, 1H, Ar-H) | Bromine substituent | |
| IR | 1650 cm (C=O) | Quinazolinone core | |
| HRMS | [M+H] = 462.0234 (calc.) | Molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
